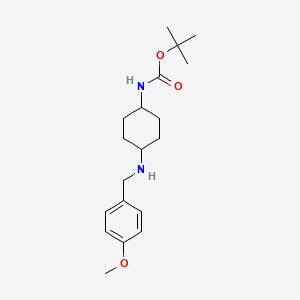

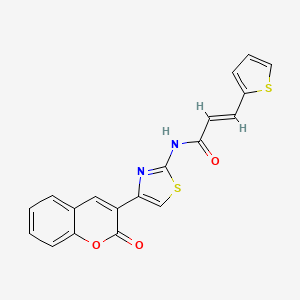

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Boc-4-amino-cyclohexylcarbamate and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Parallel Kinetic Resolution

Y. Aye et al. (2008) demonstrated the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates for asymmetric synthesis, utilizing lithium N-benzyl-N-(alpha-methylbenzyl)amide, which showcases the application of tert-butyl derivatives in creating differentially protected compounds with high enantiomeric excess (Y. Aye et al., 2008).

Asymmetric Synthesis of Alkaloids

E. Brock et al. (2012) explored the ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates leading to (+)-pseudococaine hydrochloride, highlighting the utility of tert-butyl derivatives in the synthesis of complex alkaloid structures (E. Brock et al., 2012).

Nitrone Equivalents for Organic Synthesis

Xavier Guinchard et al. (2005) developed tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents, showcasing their role as building blocks in organic synthesis, particularly in reactions involving organometallics to yield N-(Boc)hydroxylamines (Xavier Guinchard et al., 2005).

Biodegradable Polymer Development

M. Dewit and E. Gillies (2009) reported on the development of polymers comprising N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages for potential use in medical devices, drug delivery vehicles, and tissue engineering scaffolds, demonstrating the tert-butyl derivative's role in creating materials with unique biodegradation properties (M. Dewit & E. Gillies, 2009).

Dual Chemosensor Development

Ankita Roy et al. (2019) synthesized a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, utilizing tert-butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate derivatives, which could have implications in environmental monitoring and bioimaging (Ankita Roy et al., 2019).

properties

IUPAC Name |

tert-butyl N-[4-[(4-methoxyphenyl)methylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-16-9-7-15(8-10-16)20-13-14-5-11-17(23-4)12-6-14/h5-6,11-12,15-16,20H,7-10,13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJCBMWRGOOQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117449 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(4-methoxyphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286272-87-4 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(4-methoxyphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate](/img/structure/B2603470.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2603472.png)

![8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2603475.png)

![N-(2-Methyl-1,3-benzothiazol-5-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2603480.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2603481.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2603484.png)

![9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate](/img/structure/B2603485.png)

![chromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B2603487.png)

![[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2603489.png)

![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)